2,2,4,4-Tetramethylhexan-3-ol
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Overview
Description
2,2,4,4-Tetramethylhexan-3-ol is an organic compound with the molecular formula C10H22O . It is a branched alcohol, characterized by its four methyl groups attached to the hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylhexan-3-ol typically involves the reaction of suitable precursors under controlled conditions. One common method is the reduction of 2,2,4,4-Tetramethylhexan-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethylhexan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,4,4-Tetramethylhexan-3-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the reduction of 2,2,4,4-Tetramethylhexan-3-one yields this compound.
Substitution: The hydroxyl group (-OH) in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed:
Oxidation: 2,2,4,4-Tetramethylhexan-3-one
Reduction: this compound
Substitution: Depending on the substituent, various derivatives of this compound
Scientific Research Applications
2,2,4,4-Tetramethylhexan-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylhexan-3-ol involves its interaction with specific molecular targets. The hydroxyl group (-OH) in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
- 2,2,4-Trimethylpentan-3-ol
- 2,2,4,4-Tetramethylpentan-3-ol
- 2,2,4,4-Tetramethylhexan-2-ol
Comparison: 2,2,4,4-Tetramethylhexan-3-ol is unique due to its specific branching and the position of the hydroxyl group. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications compared to its similar counterparts .
Properties
CAS No. |
66256-65-3 |
---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2,4,4-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-7-10(5,6)8(11)9(2,3)4/h8,11H,7H2,1-6H3 |
InChI Key |
LKAPNEGVXBMYKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C(C)(C)C)O |
Origin of Product |
United States |
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